molecular formula C11H13ClFN3 B1448813 (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1807941-00-9

(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1448813
CAS No.: 1807941-00-9
M. Wt: 241.69 g/mol
InChI Key: ZLUSCROMBFYJGE-QRPNPIFTSA-N
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Description

(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and a pyrazole moiety. Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde. This intermediate is then subjected to reductive amination with (S)-1-phenylethylamine to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to modify the pyrazole ring or the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride, as antimicrobial agents. Research indicates that pyrazole derivatives can exhibit significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus . The structural modifications in these compounds can enhance their efficacy and reduce toxicity to human cells.

Cancer Treatment

Compounds similar to (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation . The modulation of such enzymatic activities suggests a potential role for this compound in developing targeted cancer therapies.

Neurological Disorders

There is emerging interest in the role of pyrazole derivatives in treating neurological disorders. Some studies suggest that compounds with similar structures may possess neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease . The mechanism may involve the modulation of neurotransmitter systems or neuroinflammatory pathways.

Inflammatory Diseases

Research has indicated that pyrazole-based compounds may have anti-inflammatory effects. These compounds could inhibit specific inflammatory pathways, making them candidates for treating chronic inflammatory conditions . The exploration of their mechanisms could lead to novel therapeutic strategies.

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial Activity Investigated various pyrazole derivativesFound significant antibacterial activity against S. aureus with low toxicity to human cells .
Cancer Modulation Study Examined effects on protein kinase activityDemonstrated potential for modulating cancer cell proliferation through specific enzymatic pathways .
Neuroprotective Effects Assessed impact on neurodegenerative diseasesSuggested potential benefits in treating Alzheimer's through neurotransmitter modulation .

Mechanism of Action

The mechanism of action of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[3-chloro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
  • (1S)-1-[3-bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
  • (1S)-1-[3-methyl-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Uniqueness

Compared to its analogs, (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Biological Activity

(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, including antibacterial, antifungal, and antimalarial properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring and the introduction of the fluorophenyl group. The compound can be synthesized through various methods, often involving reactions between substituted anilines and pyrazole derivatives.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₂FN₃·HCl
  • Molecular Weight: 205.24 g/mol
  • Melting Point: Approximately 243 °C

Antibacterial Activity

Research has indicated that compounds related to (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine exhibit significant antibacterial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, with complete death observed within 8 hours in certain strains .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function.

Fungal Strain MIC
Candida albicans0.01 mg/mL
Aspergillus niger0.02 mg/mL

The antifungal activity is attributed to the presence of the pyrazole moiety, which enhances interaction with fungal cell targets .

Antimalarial Activity

Recent studies have explored the potential of this compound as an antimalarial agent. It has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment.

Activity IC50 against PfDHODH Selectivity Ratio
Inhibition<0.03 μM>30 μM (human DHODH)

The compound demonstrated potent blood and liver stage activity against Plasmodium falciparum, supporting its potential use in malaria prophylaxis .

Case Studies

Several case studies highlight the biological efficacy of compounds similar to this compound:

  • Antibacterial Efficacy Study:
    A study conducted on a series of pyrazole derivatives found that certain modifications significantly enhanced antibacterial activity against E. coli and S. aureus, indicating structure–activity relationships that may apply to our compound .
  • Antifungal Mechanism Investigation:
    Research into the antifungal mechanisms revealed that compounds with similar structures disrupted ergosterol biosynthesis in fungi, leading to increased membrane permeability and cell death .
  • Malaria Treatment Trials:
    Early-phase clinical trials indicated that compounds targeting DHODH showed promise in reducing malaria parasite load effectively, suggesting that similar pyrazole derivatives could provide new avenues for malaria treatment .

Properties

IUPAC Name

(1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15;/h2-8H,13H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUSCROMBFYJGE-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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